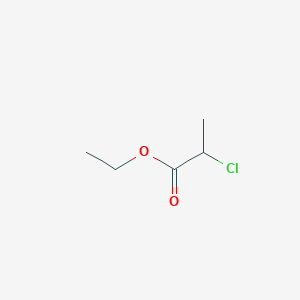

Ethyl 2-chloropropionate

Description

Properties

IUPAC Name |

ethyl 2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVBVKAYUCPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Record name | ETHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870595 | |

| Record name | Propanoic acid, 2-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl 2-chloropropionate appears as a clear colorless liquid with a pungent odor. Denser than water and insoluble in water. Vapors are heavier than air. | |

| Record name | ETHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

535-13-7 | |

| Record name | ETHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2-chloropropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-chloropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-CHLOROPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXW30UR82C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Standard Reaction Protocol

Reactants and Conditions

Procedure

-

Dropwise addition : Ethanol is added gradually to 2-chloropropionyl chloride to control reaction kinetics.

-

HCl removal : Post-reaction heating (75°C) evacuates residual HCl gas.

-

Purification : Vacuum distillation isolates this compound, collecting fractions at 35°C (low-boiling) and 146–149°C (product).

Yield and Purity

Molar Ratio Adjustments

Increasing the ethanol ratio (1:3) accelerates reaction completion but necessitates extended purification to remove excess alcohol. A 1:1 ratio minimizes waste but risks incomplete conversion.

Temperature Modifications

-

10°C : Maximizes product purity (99%) but extends reaction time to 60 minutes.

-

20°C : Reduces time to 20 minutes but may increase diethyl ether formation.

Table 1: Impact of Temperature on Reaction Efficiency

| Temperature (°C) | Reaction Time (min) | Purity (%) | Byproduct Formation |

|---|---|---|---|

| 10 | 50–60 | 99 | Low |

| 15 | 35–50 | 97 | Moderate |

| 20 | 20–30 | 95 | High |

Advanced Process Monitoring via NIR Spectroscopy

Traditional offline gas chromatography (GC) introduces delays in quality control. Recent studies employ inline NIR spectroscopy to monitor this compound synthesis in real time.

NIR Model Development

-

Calibration : Partial least squares regression (PLSR) models correlate spectral data with concentration (R² = 0.9944).

-

Validation : Root mean square error of prediction (RMSEP) = 0.0364 mol/L, matching GC accuracy.

Advantages

-

Real-time adjustments : Immediate feedback optimizes ethanol dosing and temperature.

-

Cost reduction : Eliminates manual sampling and lab analysis.

Industrial-Scale Production Insights

Scalability Challenges

Chemical Reactions Analysis

Ethyl 2-chloropropionate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups. For example, reacting with sodium hydroxide can produce ethyl 2-hydroxypropionate.

Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized products.

Reduction Reactions: It can be reduced to form ethyl 2-chloropropanol under specific conditions.

Common reagents used in these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

Polymer Synthesis

Ethyl 2-chloropropionate serves as an initiator in the synthesis of various polymers. For instance, it has been utilized in the production of poly(2-(diethylamino)ethyl methacrylate) and poly(N-isopropylacrylamide) through radical polymerization techniques . These polymers have applications in drug delivery systems and smart materials.

Esterification Reactions

The compound is also involved in esterification reactions, where it can be synthesized from 2-chloropropionic acid and ethanol under acidic conditions. This process has been optimized using near-infrared (NIR) spectroscopy for real-time monitoring, enhancing the efficiency of the synthesis process .

Analytical Chemistry

Process Analytical Technology (PAT)

Recent studies have highlighted the use of NIR spectroscopy as a non-invasive method for monitoring the synthesis of this compound. The application of Partial Least Squares Regression (PLSR) analysis has shown excellent predictive capabilities for assessing product quality during manufacturing processes .

Gas Chromatography

Gas chromatography (GC) is another analytical technique used to quantify this compound during its synthesis. The validation of GC methods has demonstrated high linearity and precision, making it a reliable technique for quality control in chemical manufacturing .

Enzymatic Resolution

This compound can be resolved using lipases, such as those from Candida cylindracea. This enzymatic approach allows for the production of optically pure compounds, which are valuable in pharmaceuticals . The resolution process can be optimized to enhance yield and selectivity.

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its hazardous nature. It is classified as a flammable liquid with potential health risks upon exposure, including skin irritation and respiratory issues. Proper safety protocols must be established when handling this compound in laboratory and industrial settings .

Case Study 1: Polymer Synthesis Optimization

A study conducted on the use of this compound in polymer synthesis revealed that varying reaction conditions significantly impacted polymer properties such as molecular weight and thermal stability. The research employed NIR spectroscopy to optimize these conditions dynamically, leading to improved product consistency.

Case Study 2: Real-Time Monitoring Using NIR

The implementation of NIR technology in monitoring the synthesis process allowed researchers to achieve a predictive model with an R² value greater than 0.9999. This model facilitated real-time adjustments during the synthesis of this compound, demonstrating its effectiveness in enhancing production efficiency .

Mechanism of Action

The mechanism of action of ethyl 2-chloropropionate involves its reactivity as a halogenated ester. It can undergo hydrolysis to produce ethyl 2-hydroxypropionate and hydrochloric acid. The ester functional group can also participate in various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Methyl 2-Chloropropionate (MCP)

- Structure : Methyl ester analog of this compound.

- Physical Properties : Lower boiling point (~135°C) due to the shorter methyl chain .

- Applications: Used in ion mobility spectrometry (IMS) as a buffer gas modifier, where it reduces ion mobilities of analytes like amino acids and amines by up to 36% . Substitute for this compound in alkylation reactions, requiring molar adjustments due to reactivity differences .

- Toxicity: Limited data, but likely shares neurotoxic risks observed in ethyl ester analogs .

Ethyl 3-Chloropropionate

- Structure : Structural isomer with chlorine at the β-carbon.

- Physical Properties : Similar molecular weight (136.58 g/mol) but distinct boiling point and solubility due to altered polarity .

- Reactivity : Less steric hindrance at the β-position, favoring nucleophilic substitution at the γ-carbon.

- Applications : Less common in asymmetric synthesis compared to the α-chloro analog .

Dichloroacetate (DCA)

- Structure : Contains two chlorine atoms on the acetate backbone.

- Metabolic Effects :

- Both DCA and 2-chloropropionate activate the pyruvate dehydrogenase complex , lowering blood lactate and glucose levels in mammals .

- LD₅₀ in mice: DCA (32.1 mmol/kg) is less acutely toxic than 2-chloropropionate (15.4 mmol/kg) .

- Chronic Toxicity : DCA causes severe ketosis, while 2-chloropropionate induces testicular degeneration and neurotoxicity .

Functional Comparison Table

Research Findings and Industrial Relevance

Solvent Effects and Reactivity

- Infrared studies reveal that the α-chloro group in this compound increases carbonyl stretching frequency due to electron-withdrawing effects, influencing solvent-solute interactions .

- In alkylation reactions, this compound reacts with ethyl acetoacetate to form α-acetyl-α'-methylsuccinate esters, achieving 72.4% yield under phase-transfer conditions .

Biological Activity

Ethyl 2-chloropropionate (ECP), with the chemical formula and CAS number 535-13-7, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 136.58 g/mol

- Boiling Point : 146°C to 149°C

- Flash Point : 38°C

- Solubility : Miscible in alcohol and diethyl ether; insoluble in water .

Mechanism of Biological Activity

This compound exhibits various biological activities primarily attributed to its reactive chlorinated structure. The presence of the chlorine atom enhances its electrophilic character, allowing it to interact with nucleophiles in biological systems. This property is crucial for its application in synthetic chemistry and potential therapeutic uses.

1. Antimicrobial Activity

Research indicates that ECP demonstrates antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have highlighted its potential as a disinfectant agent due to its ability to disrupt microbial cell membranes.

2. Cytotoxicity and Cancer Research

ECP has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it can induce apoptosis in specific cancer cells, making it a candidate for further exploration in anticancer therapies. The compound's mechanism appears to involve oxidative stress induction and disruption of cellular functions .

Kinetics of Oxidation

A study published in the Elixir International Journal explored the kinetics and mechanism of oxidation of this compound using potassium permanganate in acidic medium. The findings revealed that the oxidation process follows first-order kinetics, indicating a significant interaction between ECP and oxidizing agents under controlled conditions .

Synthesis of Functional Polymers

ECP has been utilized as an initiator in the synthesis of functionalized polymers, particularly poly(N-isopropylacrylamide). This application highlights its role in material science, where it contributes to developing responsive materials with potential biomedical applications .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Use in Polymer Synthesis |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Mthis compound | Moderate | Limited | No |

| Ethyl Acetate | No | No | Yes |

Q & A

Q. What experimental methods are recommended for analyzing solvent-solute interactions in ethyl 2-chloropropionate?

Fourier-transform infrared (FTIR) spectroscopy combined with quantum chemical calculations (e.g., DFT/B3LYP/6-31G(d,p)) is effective for studying solvent effects. Binary solvent systems (e.g., CCl₄/C₆H₁₄, CHCl₃/C₆H₁₄) allow analysis of carbonyl stretching modes and interactions via solvent acceptor numbers (AN) and Kirkwood-Bauer-Magat (KBM) theory . Comparative studies with propionic acid derivatives highlight the α-chlorine substituent’s electronic effects on spectral shifts .

Q. How can researchers optimize synthesis of this compound while minimizing impurities?

Online near-infrared (NIR) spectroscopy with partial least squares regression (PLSR) enables real-time monitoring of reaction progress. Calibration models (R² = 0.9944, RMSEC = 0.0181 mol/L) validate accuracy, while validation sets (RMSEP = 0.0364 mol/L) confirm reproducibility. This method reduces reliance on offline gas chromatography and improves process control .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Store in well-ventilated, cool areas (<25°C) in tightly sealed containers (UN2935, Hazard Class 3). Avoid direct skin/eye contact (H313/H333 warnings). Use fume hoods and PPE (gloves, goggles) during synthesis. Emergency protocols include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How do conformational properties of this compound influence its reactivity in asymmetric synthesis?

Molecular orbital studies reveal distinct conformational equilibria due to steric and electronic effects of the α-chlorine atom. These properties enable its use as a chiral intermediate in enantioselective reactions. For example, (−)-Methyl (S)-2-chloropropionate (CAS 73246-45-4) is employed to construct optically active structures via nucleophilic substitution or esterification .

Q. What methodologies resolve contradictions in solvent effect studies for this compound?

Discrepancies in solvent polarity effects (e.g., hydrogen-bonding vs. dipole interactions) require systematic validation. Combine experimental FTIR with computational solvation models (e.g., COSMO-RS) to isolate dominant interaction mechanisms. For example, CCl₄’s low polarity accentuates solute-solvent dipole interactions, while ethanol’s hydrogen-bonding capacity alters carbonyl vibrational modes .

Q. Can microbial dehalogenases degrade this compound, and how is this applied in environmental studies?

Rhizobium spp. mutants with dehalogenase I/II deficiencies demonstrate selective degradation pathways. Wild-type strains utilize 2-chloropropionate (2CP) via inducible dehalogenases, while constitutive mutants (e.g., dehalogenase II-only) enable targeted bioremediation. This informs studies on enzymatic specificity and metabolic engineering for pollutant breakdown .

Q. How does reagent substitution (e.g., methyl vs. ethyl esters) impact reaction outcomes in esterification protocols?

Mthis compound (CAS 17639-93-9) can substitute ethyl esters in molar ratio-adjusted reactions. However, steric hindrance differences alter reaction kinetics. For example, methyl esters exhibit faster nucleophilic substitution rates due to reduced alkyl chain bulk, necessitating adjusted stoichiometry and temperature controls .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Reference |

|---|---|---|

| Solvent-Solute Analysis | FTIR + DFT/B3LYP/6-31G(d,p) | |

| Synthesis Monitoring | NIR-PLSR (R² = 0.9944) | |

| Conformational Study | Molecular Orbital Calculations |

Table 2: Safety and Storage Guidelines (UN2935)

| Property | Specification |

|---|---|

| Storage Temperature | <25°C, ventilated area |

| Hazard Class | 3 (Flammable Liquid) |

| PPE Requirements | Gloves, goggles, fume hood |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.